molecular formula C13H16INO2 B592326 tert-Butyl 5-iodoisoindoline-2-carboxylate CAS No. 905274-26-2

tert-Butyl 5-iodoisoindoline-2-carboxylate

Cat. No. B592326
M. Wt: 345.18
InChI Key: WTBUNFUVVOCOAB-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

To a stirred solution 0.72 mmol 5-iodo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (Example A38(b)) in 3 ml dioxane were added 0.05 mmol palladium(II) acetate and 0.22 mmol triphenylarsine and the mixture was stirred at RT for 10 min. 1.01 mmol 1-ethoxyvinyltributylstannane was then added and the mixture was heated at 100° C. for 16 h. The reaction mixture was then cooled to room temperature, filtered, and the filtrate was concentrated in vacuo. The residue was resuspended in THF, 25% aqueous hydrochloric acid was added, and the mixture was stirred at RT for 3 h. The mixture was then partitioned between ethyl acetate and water and the phases were separated. The aqueous phase was made alkaline to pH 14 by addition of 30% aqueous NaOH solution and then extracted with ethyl acetate. The organic phase was then washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the title compound as a brown solid (95% yield). MS (m/e): 162.6 ([M+H]+, 100%).
[Compound]
Name
solution
Quantity
0.72 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mmol
Type
reactant
Reaction Step Three
Quantity
1.01 mmol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0.05 mmol
Type
catalyst
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13](I)[CH:14]=2)[CH2:9]1)=O)(C)(C)C.C1([As](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:37]([O:39]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:38]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:9]1[C:10]2[C:15](=[CH:14][C:13]([C:37](=[O:39])[CH3:38])=[CH:12][CH:11]=2)[CH2:16][NH:8]1 |f:4.5.6|

Inputs

Step One
Name
solution
Quantity
0.72 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)I
Step Three
Name
Quantity
0.22 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
1.01 mmol
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
0.05 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
25% aqueous hydrochloric acid was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the phases were separated
ADDITION
Type
ADDITION
Details
by addition of 30% aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1NCC2=CC(=CC=C12)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.